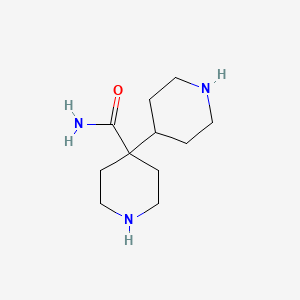
4-Piperidin-4-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidin-4-ylpiperidine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with carboxylic acid derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-4-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron (Fe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is protein kinase B (Akt), which plays a crucial role in cell proliferation and survival . By inhibiting Akt, this compound can modulate various downstream signaling pathways, leading to reduced cell growth and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
4-Piperidin-4-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B and have been studied for their potential as selective, orally active inhibitors.
Piperidine-4-carboxamides: These compounds have been investigated for their antibacterial activity, particularly against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structure and its potential as a therapeutic agent targeting protein kinase B, making it a valuable compound for further research and development.
Properties
CAS No. |
83433-53-8 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-piperidin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H21N3O/c12-10(15)11(3-7-14-8-4-11)9-1-5-13-6-2-9/h9,13-14H,1-8H2,(H2,12,15) |
InChI Key |
RHIURXBAUPWKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CCNCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


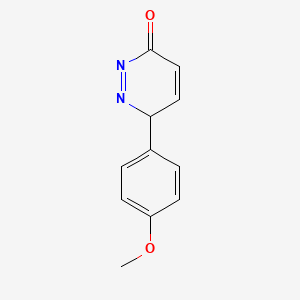
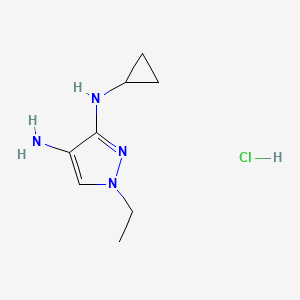
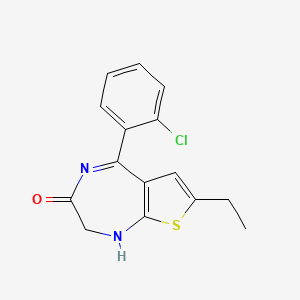

![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
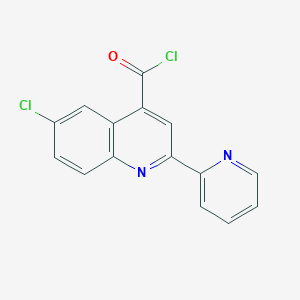
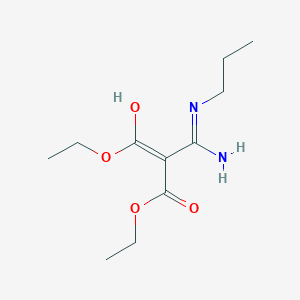


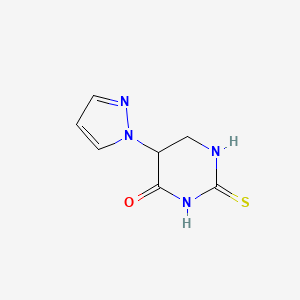
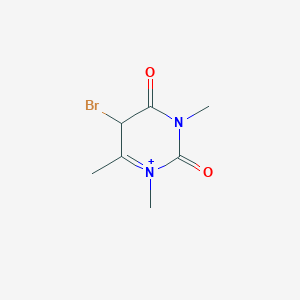
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
